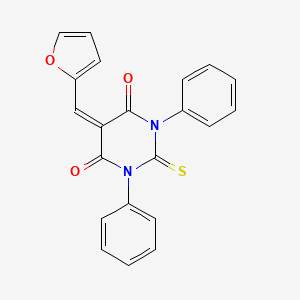![molecular formula C21H15N3O4 B3441405 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Vue d'ensemble
Description
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MNB and has been studied for its potential use in various applications, including as a fluorescent probe, a sensor, and a biological imaging agent.
Mécanisme D'action
The mechanism of action of MNB is related to its unique chemical structure. MNB has a benzoxazole ring and a nitrobenzamide group, which make it highly fluorescent and sensitive to changes in the local environment. When MNB is excited with light of a specific wavelength, it emits light at a higher wavelength. The intensity of the emitted light is proportional to the concentration of MNB in the sample.
Biochemical and Physiological Effects:
MNB has been shown to have low toxicity and high biocompatibility, making it an ideal choice for biological imaging. MNB has been used to label cells and tissues for fluorescence imaging, as well as for monitoring enzymatic activity and protein-protein interactions. MNB has also been used to study the transport of molecules across cell membranes and the intracellular localization of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MNB has several advantages for use in lab experiments. It has high fluorescence quantum yield, excellent photostability, and low toxicity, making it an ideal choice for fluorescence imaging and biological studies. However, MNB has some limitations, including its sensitivity to changes in the local environment, which can affect its fluorescence intensity. MNB also requires specialized knowledge and equipment for synthesis and use.
Orientations Futures
There are several future directions for research on MNB. One potential application is in the development of biosensors for detecting specific biomolecules, such as glucose or cholesterol. MNB could also be used to study the dynamics of protein-protein interactions and the transport of molecules across cell membranes. Additionally, MNB could be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNB has been studied for its potential use as a fluorescent probe, a sensor, and a biological imaging agent. MNB has low toxicity and high biocompatibility, making it an ideal choice for biological studies. While MNB has some limitations, it has several potential future directions for research, including the development of biosensors and new imaging techniques.
Applications De Recherche Scientifique
MNB has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of MNB is as a fluorescent probe. MNB has been shown to have high fluorescence quantum yield and excellent photostability, making it an ideal choice for fluorescence imaging. MNB has also been used as a sensor for detecting various analytes, including metal ions, amino acids, and proteins.
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-5-2-3-8-17(13)21-23-18-12-15(9-10-19(18)28-21)22-20(25)14-6-4-7-16(11-14)24(26)27/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNQJVBSSYODSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8,10,10-tetramethyl-2-(2-thienyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441323.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)

![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)


![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
